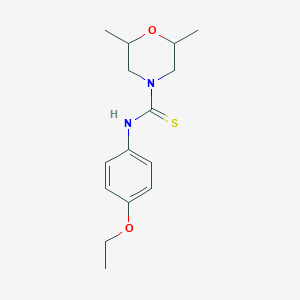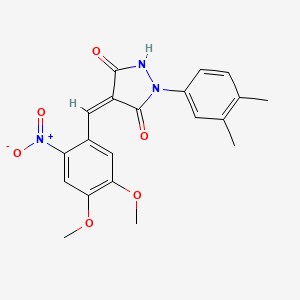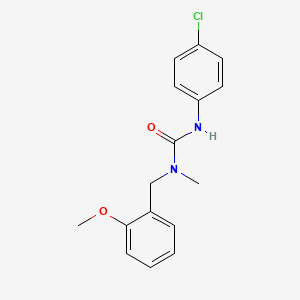![molecular formula C18H21F3N2O2 B5181777 5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, commonly known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in its concentration. This property makes it a potential candidate for the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
Wirkmechanismus
The mechanism of action of WIN 35428 involves its selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, WIN 35428 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This, in turn, can improve cognitive function, motor control, and reward processing.
Biochemical and physiological effects:
WIN 35428 has several biochemical and physiological effects that are related to its dopamine reuptake inhibition. These include increased dopamine release, enhanced dopamine receptor activation, and altered neuronal firing patterns. These effects can lead to changes in behavior, mood, and cognition, depending on the specific brain regions and circuits that are affected.
Vorteile Und Einschränkungen Für Laborexperimente
WIN 35428 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, such as its relatively low stability in solution and its potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary to ensure the safety and reliability of experiments using WIN 35428.
Zukünftige Richtungen
There are several future directions for research on WIN 35428, including the development of more potent and selective analogs, the elucidation of its molecular mechanism of action, and the optimization of its pharmacokinetic properties for clinical use. Moreover, the potential therapeutic applications of WIN 35428 in various neurological disorders need to be further explored in clinical trials, with a particular focus on its safety and efficacy.
Synthesemethoden
The synthesis of WIN 35428 involves several steps, starting from the reaction of 3-trifluoromethylbenzaldehyde with pyrrolidine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently acylated with piperidinone to yield the final product. The overall yield of this process is around 20%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
WIN 35428 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and attention in animal models of 5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, as well as to reduce motor symptoms in animal models of Parkinson's disease. Moreover, it has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a role in the treatment of substance use disorders.
Eigenschaften
IUPAC Name |
5-(pyrrolidine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c19-18(20,21)15-5-3-4-13(10-15)11-23-12-14(6-7-16(23)24)17(25)22-8-1-2-9-22/h3-5,10,14H,1-2,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUUGWBCBNJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
![propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5181735.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)

![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)
![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)